

An In-depth Technical Guide to Boc-Lys(2-Picolinoyl)-OH

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Compound of Interest

Compound Name: *Boc-Lys(2-Picolinoyl)-OH*

Cat. No.: *B15130608*

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CAS Number: 122532-80-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for **Boc-Lys(2-Picolinoyl)-OH**. This guide provides a comprehensive overview based on the well-established chemistry of its constituent parts and proposes theoretical protocols and applications.

Introduction

Boc-Lys(2-Picolinoyl)-OH is a synthetically modified amino acid derivative of L-lysine. It is designed for use as a building block in peptide synthesis and for the development of more complex molecules in medicinal chemistry. Its structure incorporates three key features:

- An L-lysine backbone, providing the fundamental structure of the amino acid.
- A tert-butyloxycarbonyl (Boc) protecting group on the α -amino group, which allows for controlled, stepwise peptide chain elongation.
- A 2-picolinoyl group attached to the ϵ -amino group of the lysine side chain, which introduces unique chemical properties and potential functionalities to the final peptide.

The presence of the 2-picolinoyl moiety, a derivative of picolinic acid, suggests potential applications in metal chelation, modulation of biological activity, and enhancement of pharmacokinetic properties.^[1]

Physicochemical and Technical Data

The available quantitative data for **Boc-Lys(2-Picolinoyl)-OH** is summarized in the table below.

Property	Value	Reference
CAS Number	122532-80-3	
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₅	[2][3]
Molecular Weight	351.40 g/mol	[2]
Appearance	Off-white to white solid powder	[2]
Purity	Typically ≥95% - 99%	[2]
Storage Temperature	2-8°C	[3]
Solubility	Soluble in organic solvents like DMF, DMSO	

Analysis of Core Components

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its key features are:

- **Stability:** It is stable under a wide range of reaction conditions, including the basic conditions often used for peptide coupling.
- **Facile Cleavage:** It is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which does not affect other acid-labile protecting groups on the peptide side chains. This orthogonality is crucial for selective deprotection and chain elongation in solid-phase peptide synthesis (SPPS).

The 2-Picolinoyl Group

The 2-picolinoyl moiety is derived from picolinic acid, a metabolite of tryptophan.[4] Its incorporation into the lysine side chain can confer several advantageous properties:

- **Metal Chelation:** Picolinic acid is a known bidentate chelating agent for various metal ions, including zinc, iron, and copper.^[4] Peptides incorporating this moiety could be designed as metal-binding agents, artificial metalloenzymes, or for targeted delivery of radioisotopes.
- **Pharmacokinetic Modulation:** The pyridine ring can alter the polarity and solubility of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Biological Activity:** Picolinic acid itself has been implicated in various immunological and neuroprotective effects.^{[4][5]} Its inclusion in a peptide could be a strategy to impart novel biological activities.
- **Structural Rigidity:** The aromatic ring can introduce a degree of conformational constraint to the otherwise flexible lysine side chain, which can be useful in rational drug design to optimize binding to biological targets.

Experimental Protocols

Proposed Synthesis of Boc-Lys(2-Picolinoyl)-OH (Hypothetical)

As no specific literature protocol for the synthesis of this compound was found, the following is a proposed, plausible route based on standard organic chemistry techniques for selective N-acylation of lysine. This protocol involves the selective acylation of the ϵ -amino group of N α -Boc-L-lysine.

Step 1: Activation of Picolinic Acid

Picolinic acid is first activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

- **Materials:** Picolinic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Ethyl acetate (EtOAc), Dichloromethane (DCM).
- **Procedure:**

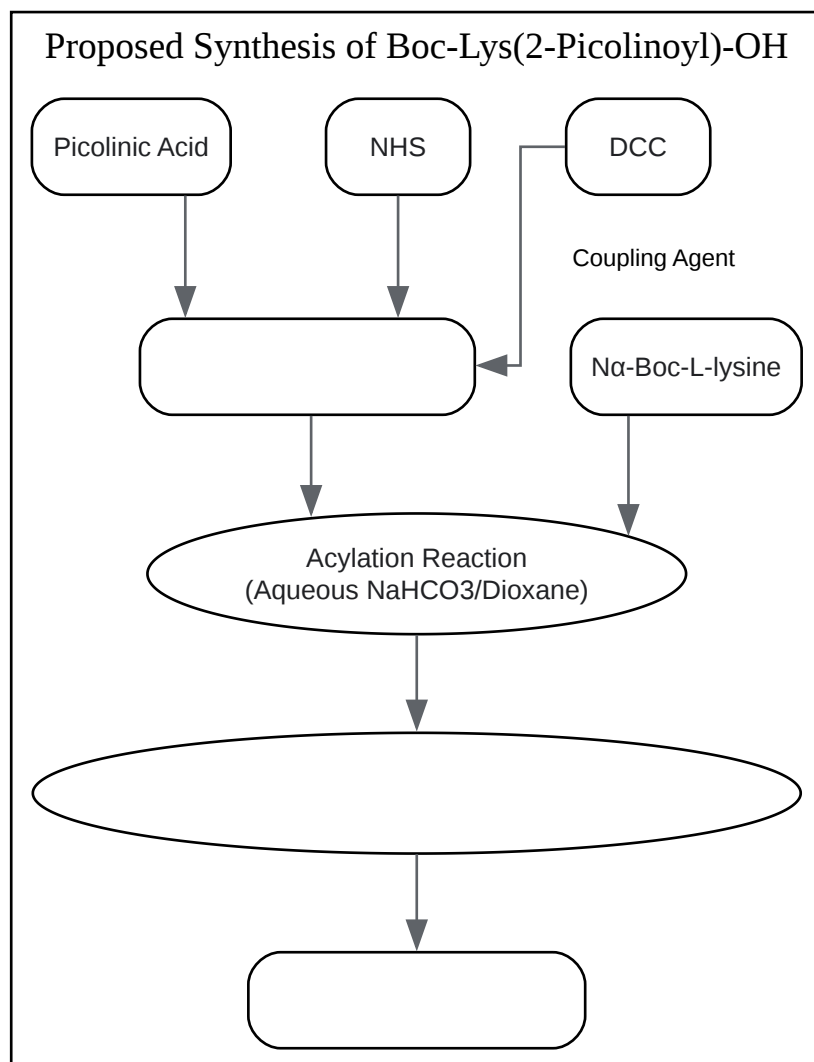
- Dissolve picolinic acid (1.0 eq) and NHS (1.1 eq) in a suitable solvent such as a mixture of DCM and EtOAc.
- Cool the solution to 0°C in an ice bath.
- Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.
- Allow the reaction to warm to room temperature and stir overnight.
- The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
- The filtrate containing the picolinic acid-NHS ester is concentrated under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step.

Step 2: Selective N ϵ -Acylation of N α -Boc-L-lysine

The activated picolinic acid is then reacted with N α -Boc-L-lysine. The pH of the reaction is kept basic to ensure the ϵ -amino group is deprotonated and more nucleophilic than the α -amino group, which is protected.

- Materials: N α -Boc-L-lysine, Picolinic acid-NHS ester, Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.
- Procedure:
 - Dissolve N α -Boc-L-lysine (1.0 eq) in an aqueous solution of 10% NaHCO₃.
 - Add a solution of the picolinic acid-NHS ester (1.05 eq) in dioxane dropwise to the stirring lysine solution.
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
 - After completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
 - Extract the product with ethyl acetate (3x).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **Boc-Lys(2-Picolinoyl)-OH**.
- The product can be purified by column chromatography on silica gel.



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Proposed synthesis workflow for **Boc-Lys(2-Picolinoyl)-OH**.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

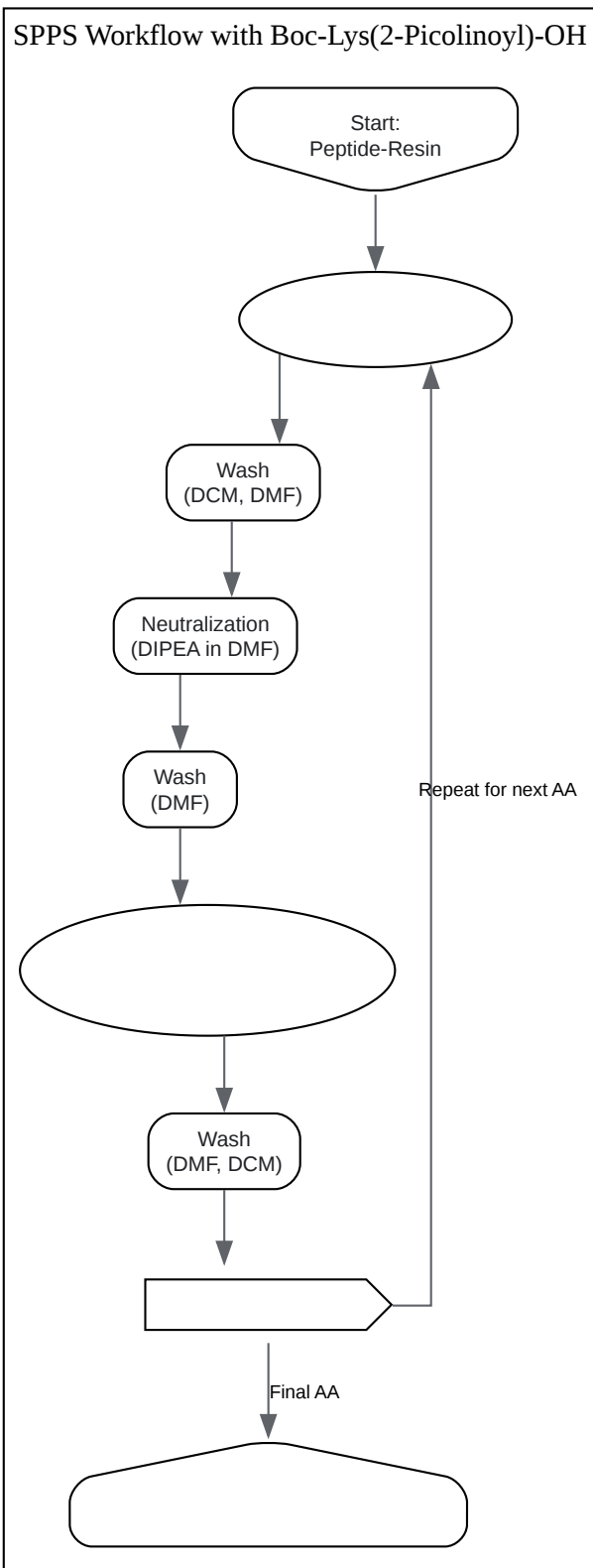
Boc-Lys(2-Picolinoyl)-OH is suitable for use in Boc-based SPPS. The following is a general protocol for its incorporation into a growing peptide chain on a solid support (e.g., Merrifield resin).

- Materials: Peptide-resin with a free N-terminal amino group, **Boc-Lys(2-Picolinoyl)-OH**, a coupling agent (e.g., HBTU, HATU), a tertiary amine base (e.g., DIPEA), DMF, DCM, TFA.
- Procedure:
 - Resin Swelling: Swell the peptide-resin in DMF.
 - Previous Amino Acid Deprotection (if applicable): Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc group from the N-terminal amino acid of the growing peptide chain.
 - Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and by-products.
 - Neutralization: Neutralize the resin with a solution of a tertiary amine base (e.g., 10% DIPEA in DMF).
 - Washing: Wash the resin again with DMF.
 - Coupling:
 - Pre-activate a solution of **Boc-Lys(2-Picolinoyl)-OH** (2-4 eq), a coupling agent (e.g., HBTU, 2-4 eq), and a base (e.g., DIPEA, 4-8 eq) in DMF for a few minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
 - Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
 - Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

- Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA.

Visualized Experimental Workflow and Potential Applications

The following diagram illustrates the general workflow for incorporating **Boc-Lys(2-Picolinoyl)-OH** into a peptide sequence using SPPS.



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Incorporation of **Boc-Lys(2-Picolinoyl)-OH** in SPPS.

Potential (Theoretical) Applications:

- **Development of Metal-Binding Peptides:** The picolinoyl group can be used to create peptides that specifically chelate metal ions. This could be applied in the design of sensors for heavy metals, agents for chelation therapy, or as catalysts.
- **Synthesis of Novel Peptide-Drug Conjugates:** The picolinoyl moiety could serve as a linker or part of a pharmacophore in the development of peptide-drug conjugates for targeted therapy.
- **Probing Protein-Protein Interactions:** Incorporating this modified lysine into a peptide sequence could be used to study the role of specific lysine residues in protein-protein interactions, where the picolinoyl group acts as a steric or electronic probe.
- **Creation of Peptides with Enhanced Stability:** The modification on the lysine side chain may confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide.

Conclusion

Boc-Lys(2-Picolinoyl)-OH is a specialized amino acid building block with significant potential in peptide chemistry and drug discovery. The combination of a Boc-protected α -amino group and a picolinoyl-modified ϵ -amino group allows for its straightforward incorporation into peptides via SPPS, leading to novel structures with potentially enhanced or new functionalities. While specific applications of this compound are yet to be detailed in the scientific literature, its rational design suggests promising avenues for research in areas requiring metal chelation, modified biological activity, and improved pharmacokinetic properties of peptides. Further experimental validation is necessary to fully elucidate the unique advantages of this compound.

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